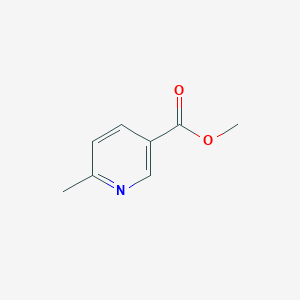

Methyl 6-methylnicotinate

Overview

Description

Synthesis Analysis

The synthesis of methyl 6-methylnicotinate involves advanced techniques such as microwave-induced regioselective methoxylation, esterification, and microfluidic hydrogenation. These methods have been optimized to improve the regioselectivity and purity profile of the reaction products, showcasing the compound's accessibility for research and application purposes (Jeges et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of methyl 6-methylnicotinate have employed techniques like crystal structure analysis and Hirshfeld surface analysis. These investigations provide insights into the intricate molecular interactions and the influence of different metals on the compound, highlighting its versatile coordination chemistry (Luo et al., 2014).

Chemical Reactions and Properties

Research on the chemical reactions and properties of methyl 6-methylnicotinate reveals its participation in complex formation with transition metals, leading to a variety of structural diversities and magnetic properties. This diversity underlines the compound's potential in creating materials with specific magnetic behaviors (Razquin-Bobillo et al., 2022).

Physical Properties Analysis

The physical properties of methyl 6-methylnicotinate, such as solvatochromism and prototropism, have been studied through spectroscopic techniques. These properties affect the compound's behavior in different solvents, which is crucial for its application in various solvent-based processes (Nayak & Dogra, 2004).

Chemical Properties Analysis

The chemical properties of methyl 6-methylnicotinate, especially its reactivity towards propargylisoxazole isomerization under catalysis, showcase its potential in synthetic chemistry for the development of nicotinate derivatives. This reactivity paves the way for the exploration of novel chemical pathways and products (Galenko et al., 2017).

Scientific Research Applications

Bioavailability in Physiotherapy : It is used in the methylnicotinate test to measure the bioavailability of iontophoretically delivered diclofenac in the skin. This aids in understanding the roles of passive diffusion, occlusion, and electrically assisted delivery in physiotherapy (Lambrecht et al., 2006).

Pest Management in Agriculture : Methyl isonicotinate shows promise in thrips management strategies, including mass trapping, lure and kill, and as a behavioral synergist with insecticides for indoor and outdoor crops. It effectively captures 12 thrips species, including virus vectors (Teulon et al., 2011; Teulon et al., 2017).

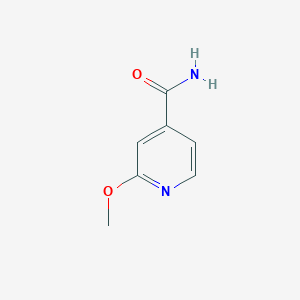

Synthesis of Medical Compounds : Its derivatives, like methyl 2-amino-6-methoxynicotinate, are valuable in synthesizing fused 2-pyridones. Microwave-induced methoxylation and microfluidic hydrogenation techniques enhance the synthesis process (Jeges et al., 2011).

Dermatological Research : Topically applied methyl nicotinate causes temporary inflammation in human skin, changing water loss, microcirculation, and edema. This makes it a controllable challenger in human skin models (Monteiro Rodrigues et al., 2021).

Chemical and Biological Stability : Methylnicotinate exhibits excellent stability in aqueous solutions, sustaining its potential for clinical applications for up to 1057 days (Ross & Katzman, 2008).

Antibacterial Properties : New transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, synthesized using microwave irradiation, show promising antibacterial activity against several bacteria (Verma & Bhojak, 2018).

Molecular and Excited-State Studies : Studies on its derivatives like methyl 2-hydroxy-6-methylnicotinate provide insights into their molecular properties and excited-state proton transfer, which can be essential for developing new materials or pharmaceuticals (Chou et al., 1990).

Diagnostic Potential in Psychiatry : Reduced vasodilatory response to methylnicotinate in schizophrenia patients suggests its potential as a diagnostic marker for this condition (Ross et al., 2004).

Biocatalyst Research : Bacterial strains capable of degrading 6-methylnicotinic acid have been isolated, providing a basis for further exploration in biocatalysis (Tinschert et al., 1997; Tinschert et al., 2000).

Pharmaceutical Synthesis Improvement : Efficient and practical routes for the synthesis of key intermediates in P2Y12 antagonists have been developed, increasing yield and purity for these important pharmaceutical compounds (Bell et al., 2012).

Safety And Hazards

Future Directions

As of April 14, 2022, the United States Food and Drug Administration (FDA) has been authorized to regulate tobacco products containing nicotine from any source, including synthetic, requiring manufacturers to submit a premarket tobacco product application (PMTA) . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name |

methyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPZXZHYDSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282781 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylnicotinate | |

CAS RN |

5470-70-2 | |

| Record name | Methyl 6-methylnicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl(pyridine-3-carboxylic acid)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0K0CM5PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

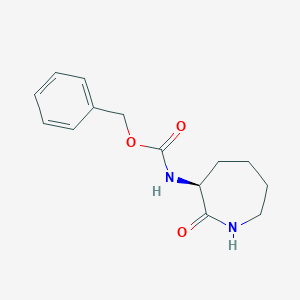

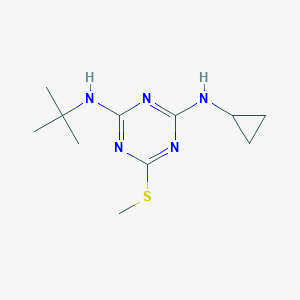

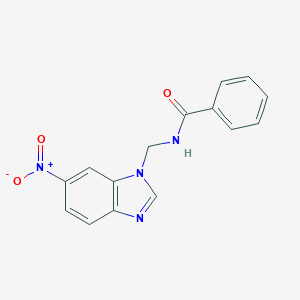

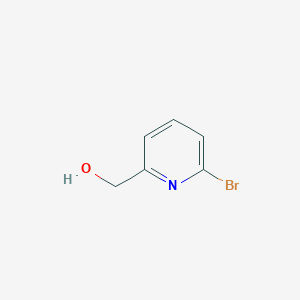

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.